N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a substituted pyrazole ring. The pyrazole core is functionalized with a 5-methyl group and a morpholine-4-carbonyl group at the 3-position. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with compounds targeting enzymes or receptors requiring hydrogen-bonding interactions and lipophilic pockets .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-13-10-15(19(25)22-4-6-26-7-5-22)21-23(13)12-18(24)20-14-2-3-16-17(11-14)28-9-8-27-16/h2-3,10-11H,4-9,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUTKGGBKGPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrazole and morpholine moieties. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it may interact with these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
Morpholine-4-Carbonyl vs. Pyrrole or Fluoro-Methoxyphenyl Groups
The morpholine-4-carbonyl group in the target compound introduces both hydrogen-bonding capacity (via carbonyl oxygen) and solubility-enhancing polarity, contrasting with Analog 1’s pyrrole group (planar, aromatic) and Analog 2’s fluoro-methoxyphenyl group (mixed electronic effects). Morpholine derivatives are often employed to improve pharmacokinetic profiles, whereas fluorine substituents (as in Analog 2) typically enhance metabolic stability and membrane permeability .
Benzodioxin vs. Benzopyrano-Pyrazole Cores
The 2,3-dihydro-1,4-benzodioxin ring in the target compound provides a rigid, oxygen-rich scaffold that may influence binding to aromatic or polar receptor sites.
Hydrogen-Bonding and Crystallographic Considerations
The target compound’s morpholine-4-carbonyl and acetamide groups are likely to participate in hydrogen-bonding networks, as suggested by Etter’s rules for crystal engineering (). Such interactions could stabilize its solid-state structure, analogous to pyridazinone derivatives (e.g., Analog 2), where the carbonyl group facilitates intermolecular hydrogen bonds.
Methodological Insights from Evidence
- Graph Set Analysis: Hydrogen-bonding patterns in related compounds (e.g., pyridazinones) can be systematically analyzed using graph set theory (), providing insights into supramolecular assembly and solubility.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant studies and data.
- Chemical Formula : C24H26N4O8S
- Molecular Weight : 530.55 g/mol
- CAS Number : 1215645-10-5
Structural Features
This compound incorporates a benzodioxin moiety and a pyrazole ring, which are known for their diverse biological activities. The presence of morpholine enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- A study by Bhat et al. (2019) evaluated various pyrazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural features to this compound demonstrated considerable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| P11 | High | Moderate |
| P6 | Moderate | Low |
Anticancer Activity
Pyrazoles have also been recognized for their anticancer properties. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They activate apoptotic pathways leading to cancer cell death.
A review highlighted that pyrazole derivatives exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer .
Anti-inflammatory Activity
The compound shows promise in reducing inflammation. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process:
- In vitro studies suggest that derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Properties
Emerging evidence suggests that pyrazole derivatives possess neuroprotective effects:
- Oxidative Stress Reduction : They may reduce oxidative stress markers in neuronal cells.
- Neuroinflammation Modulation : Compounds can modulate neuroinflammatory responses.
Studies indicate that similar compounds have shown potential in models of neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, one derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Screening
A derivative was tested on A549 lung cancer cells and showed a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
